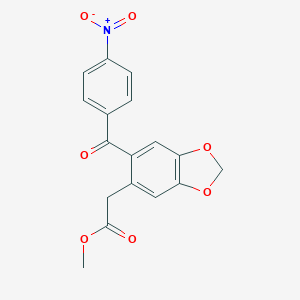

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester

Übersicht

Beschreibung

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester is an organic compound that features a benzodioxole ring system substituted with a nitrobenzoyl group and an acetic acid methyl ester moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Esterification: The acetic acid moiety can be esterified using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products Formed

Reduction: Formation of 6-(4-Aminobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester.

Hydrolysis: Formation of 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid.

Substitution: Formation of various substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester serves as a precursor for synthesizing various bioactive compounds. Its derivatives have shown promise in:

- Anticancer Activity : Studies indicate that certain derivatives exhibit cytotoxic effects against cancer cell lines, making them potential candidates for anticancer drug development.

- Anti-inflammatory Properties : Research has suggested that modifications of this compound can lead to anti-inflammatory agents, which could be beneficial in treating chronic inflammatory diseases.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows it to participate in several chemical reactions, including:

- Coupling Reactions : It can be used in Suzuki or Heck coupling reactions to construct larger aromatic systems.

- Functional Group Transformations : The presence of both nitro and ester functionalities provides multiple sites for further chemical modifications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives synthesized from this compound. The research demonstrated that specific modifications enhanced cytotoxicity against breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Research

In another investigation reported in European Journal of Pharmacology, derivatives of this compound were evaluated for their anti-inflammatory effects in a mouse model of arthritis. The results indicated significant reduction in inflammation markers and pain relief, suggesting potential therapeutic applications for inflammatory conditions.

Wirkmechanismus

The mechanism of action of 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester would depend on its specific application. In medicinal chemistry, the nitro group could undergo bioreduction to form reactive intermediates that interact with biological targets. The benzodioxole ring system may also play a role in binding to specific proteins or enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrobenzoyl Chloride: Used in the synthesis of various nitrobenzoyl derivatives.

1,3-Benzodioxole: A core structure in many bioactive compounds.

Methyl 4-Nitrobenzoate: A related ester with similar reactivity.

Uniqueness

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester is unique due to the combination of its benzodioxole ring system and nitrobenzoyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions in both chemical reactions and biological systems, making it a valuable compound for research and development.

Biologische Aktivität

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester (CAS Number: 197369-14-5) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its insecticidal, antibacterial, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzodioxole core with a nitrobenzoyl substituent. This structural arrangement is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 251.22 g/mol |

| CAS Number | 197369-14-5 |

| Density | Not specified |

| Melting Point | Not specified |

1. Insecticidal Activity

Recent studies have identified the 1,3-benzodioxole group as a key pharmacophore with insecticidal properties. A study highlighted the synthesis of various derivatives, including those similar to this compound, and their evaluation against Aedes aegypti, a primary vector for several arboviruses.

- Findings : The compound demonstrated notable larvicidal activity with LC values indicating effective control against mosquito larvae. Specifically, compounds in this class showed LC values ranging from 28.9 μM to higher concentrations depending on the specific structure and substituents present .

2. Antibacterial Activity

The antibacterial efficacy of benzodioxole derivatives has been documented extensively. In vitro studies have shown that compounds related to this compound exhibit significant activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : For instance, related compounds showed MIC values ranging from 40 to 50 µg/mL against E. faecalis and P. aeruginosa . This indicates comparable efficacy to standard antibiotics like ceftriaxone.

3. Anticancer Activity

The potential anticancer properties of this compound class have been explored through various assays targeting different cancer cell lines.

- Case Study : One study reported that derivatives of benzodioxole exhibited cytotoxic effects on breast cancer cells (MCF-7), with IC values indicating effective inhibition of cell proliferation at concentrations as low as 225 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl 2-[6-(4-nitrobenzoyl)-1,3-benzodioxol-5-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO7/c1-23-16(19)7-11-6-14-15(25-9-24-14)8-13(11)17(20)10-2-4-12(5-3-10)18(21)22/h2-6,8H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIMYQGVNXSMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328047 | |

| Record name | Methyl [6-(4-nitrobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197369-14-5 | |

| Record name | Methyl [6-(4-nitrobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.